molecular formula C24H18BrClN2O5 B12617856 C24H18BrClN2O5

C24H18BrClN2O5

Katalognummer: B12617856
Molekulargewicht: 529.8 g/mol
InChI-Schlüssel: CTCQFSBMMNVBBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C24H18BrClN2O5 is a complex organic molecule that contains bromine, chlorine, nitrogen, oxygen, and carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C24H18BrClN2O5 typically involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of bromine and chlorine atoms. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, bromine and chlorine atoms can be introduced through reactions with bromine and chlorine reagents.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. This can be used to form the carbon-nitrogen bonds in the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

C24H18BrClN2O5: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

C24H18BrClN2O5: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, allowing for the creation of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.

    Industry: The compound may have industrial applications, such as in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which C24H18BrClN2O5 exerts its effects involves its interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

C24H18BrClN2O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:

    C24H18BrN2O5: A similar compound without the chlorine atom.

    C24H18ClN2O5: A similar compound without the bromine atom.

    C24H18BrClN2O4: A similar compound with one less oxygen atom.

This compound in relation to other compounds.

Eigenschaften

Molekularformel

C24H18BrClN2O5

Molekulargewicht

529.8 g/mol

IUPAC-Name

5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H18BrClN2O5/c1-32-19-12-13(2-11-18(19)29)21-20-22(33-28(21)17-9-5-15(26)6-10-17)24(31)27(23(20)30)16-7-3-14(25)4-8-16/h2-12,20-22,29H,1H3

InChI-Schlüssel

CTCQFSBMMNVBBQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=C(C=C5)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.